Butanoic acid, (1H-purin-6-ylthio)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1H-Purin-6-yl)thio)methyl butyrate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a purine ring system, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1H-Purin-6-yl)thio)methyl butyrate typically involves the esterification of butyric acid with an alcohol derivative of purine. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of ((1H-Purin-6-yl)thio)methyl butyrate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((1H-Purin-6-yl)thio)methyl butyrate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry: ((1H-Purin-6-yl)thio)methyl butyrate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, especially in the synthesis of nucleoside analogs .
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for understanding the behavior of purine-based drugs .
Medicine: It is investigated for its antiviral and anticancer properties due to its ability to interact with nucleic acids and proteins .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its ester group contributes to its pleasant odor, making it suitable for use in perfumes and flavoring agents .
Mechanism of Action
The mechanism of action of ((1H-Purin-6-yl)thio)methyl butyrate involves its interaction with molecular targets such as enzymes and receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This interaction can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis .
Comparison with Similar Compounds
Methyl butyrate: An ester with a fruity odor, used in flavors and fragrances.
Ethyl acetate: Another ester used as a solvent and in flavorings.
Isopropyl butyrate: An ester with similar applications in the fragrance industry.
Uniqueness: ((1H-Purin-6-yl)thio)methyl butyrate is unique due to its purine ring system, which imparts distinct biological activities not found in simpler esters like methyl butyrate or ethyl acetate. Its ability to interact with nucleic acids and proteins makes it valuable in medicinal and biological research .
Properties
CAS No. |
114208-83-2 |
---|---|
Molecular Formula |
C10H12N4O2S |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
7H-purin-6-ylsulfanylmethyl butanoate |
InChI |
InChI=1S/C10H12N4O2S/c1-2-3-7(15)16-6-17-10-8-9(12-4-11-8)13-5-14-10/h4-5H,2-3,6H2,1H3,(H,11,12,13,14) |
InChI Key |
QEDDLDVOLQFFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.